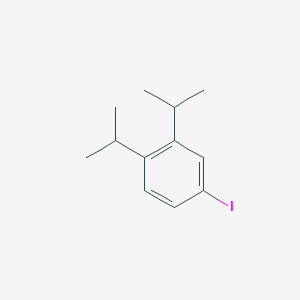
4-Iodo-1,2-bis(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,2-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two isopropyl groups
Preparation Methods
The synthesis of 4-Iodo-1,2-bis(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-bis(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Iodo-1,2-bis(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-1,2-bis(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, enabling the tracking of biological processes.
Medicine: It has potential applications in drug development, particularly in the design of molecules with specific biological activities. Its structure can be modified to enhance its interaction with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1,2-bis(propan-2-yl)benzene depends on its specific applicationIn biological systems, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
4-Iodo-1,2-bis(propan-2-yl)benzene can be compared with other similar compounds, such as:
1-Iodo-2-(propan-2-yl)benzene: This compound has only one isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Iodo-1,2-dimethylbenzene: The presence of methyl groups instead of isopropyl groups results in different chemical properties and reactivity.
4-Bromo-1,2-bis(propan-2-yl)benzene: The bromine atom is less reactive than iodine, leading to different reaction conditions and products.
Properties
Molecular Formula |
C12H17I |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-iodo-1,2-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17I/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9H,1-4H3 |
InChI Key |
NVJMMDFJPCJEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)I)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
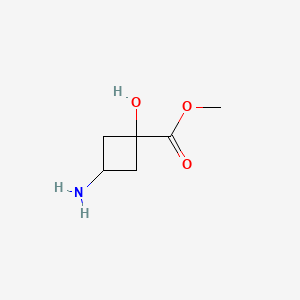

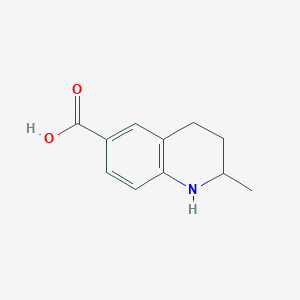
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)
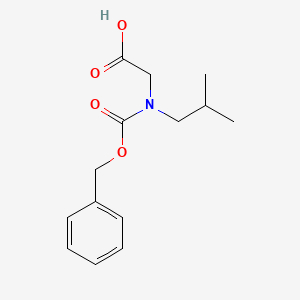
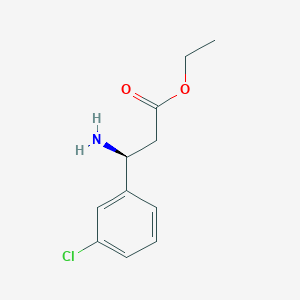
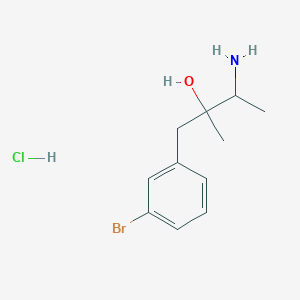
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
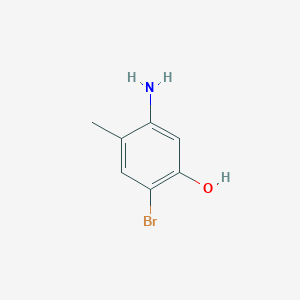
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
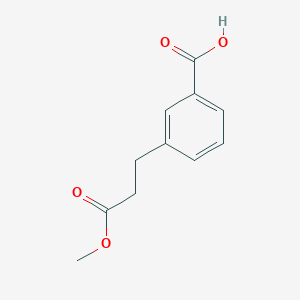
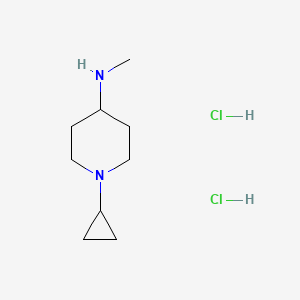
amino}acetic acid](/img/structure/B13511655.png)
